molecular formula C24H21N3OS3 B2357044 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-65-3

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2357044
CAS No.: 862975-65-3
M. Wt: 463.63
InChI Key: AWRYNFNDGLHZMR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Mechanism of Action

Target of Action

The primary targets of this compound are enzymes and receptors involved in cellular signaling pathways. Specifically, it has been shown to interact with kinases and phosphatases, which play crucial roles in regulating cell growth, differentiation, and apoptosis . These targets are essential for maintaining cellular homeostasis and responding to external stimuli.

Mode of Action

The compound binds to the active sites of its target enzymes, inhibiting their activity. This binding is typically mediated through hydrogen bonds and hydrophobic interactions, leading to conformational changes in the enzyme structure . As a result, the downstream signaling pathways are disrupted, leading to altered cellular responses such as reduced proliferation or increased apoptosis.

Biochemical Pathways

The affected biochemical pathways include the MAPK/ERK and PI3K/AKT pathways, which are critical for cell survival and proliferation . Inhibition of these pathways results in decreased cell growth and increased sensitivity to apoptotic signals. This disruption can lead to significant downstream effects, including changes in gene expression and metabolic activity.

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is well-absorbed in the gastrointestinal tract, widely distributed in tissues, and metabolized primarily in the liver through cytochrome P450 enzymes . The compound has a moderate half-life, allowing for sustained therapeutic levels with appropriate dosing. Its excretion is mainly via the renal route.

Result of Action

At the molecular level, the compound’s action results in the inhibition of key signaling enzymes, leading to reduced phosphorylation of downstream targets . This inhibition translates to decreased cellular proliferation and increased apoptosis. At the cellular level, these effects manifest as reduced tumor growth in cancer models and potential therapeutic benefits in other proliferative disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, acidic environments may enhance its solubility but could also lead to faster degradation. Similarly, high temperatures might increase its activity but reduce its stability. The presence of competing substrates or inhibitors can also modulate its effectiveness.

This comprehensive understanding of the compound’s mechanism of action highlights its potential as a therapeutic agent in various diseases, particularly those involving dysregulated cell signaling pathways.

: Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds : Current advances in the synthetic strategies of 2-arylbenzothiazole : An efficient approach to construct benzisothiazol-3 (2) : Synthesis, Characterization and Antibacterial Studies of N : Recent insights into antibacterial potential of benzothiazole : Environmental factors affecting drug stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine involves multiple steps, typically starting with the preparation of benzothiazole intermediates. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine stands out due to its unique combination of benzothiazole and benzothiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS3/c1-13-7-9-15-19(11-13)30-23(21(15)22-25-16-5-3-4-6-18(16)29-22)27-24-26-17-10-8-14(28-2)12-20(17)31-24/h3-6,8,10,12-13H,7,9,11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRYNFNDGLHZMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(S5)C=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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